molecular formula C11H12N4O B5348335 1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide

Cat. No. B5348335
M. Wt: 216.24 g/mol
InChI Key: HMLARHHJYCMWLE-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide, also known as MP-10, is a pyrazole-based compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. In

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of the NF-kappaB signaling pathway, which plays a crucial role in inflammation and cancer. This compound has been found to inhibit the activation of NF-kappaB by preventing the degradation of its inhibitor, IkappaB-alpha. This leads to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. This compound has also been found to reduce pain sensitivity in animal models of neuropathic pain. Furthermore, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound has also been found to be stable under physiological conditions, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of 1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide. One direction is to further elucidate its mechanism of action, particularly its interactions with the NF-kappaB signaling pathway. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for this compound could increase its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a pyrazole-based compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-cancer effects make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with methyl isocyanate. The final product is obtained after purification by recrystallization. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-methyl-N-(3-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. This compound has also been found to exhibit analgesic effects by reducing pain sensitivity in animal models. Furthermore, this compound has shown promising anti-cancer effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-methyl-N-(3-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-4-3-6-12-10(8)14-11(16)9-5-7-13-15(9)2/h3-7H,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLARHHJYCMWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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